N-Ethylbenzylamine

Catalog No.
S1551572
CAS No.
14321-27-8
M.F
C9H13N
M. Wt
135.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethylbenzylamine

CAS Number

14321-27-8

Product Name

N-Ethylbenzylamine

IUPAC Name

N-benzylethanamine

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

InChI

InChI=1S/C9H13N/c1-2-10-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI Key

HVAAHUDGWQAAOJ-UHFFFAOYSA-N

SMILES

CCNCC1=CC=CC=C1

Synonyms

N-Ethylbenzylamine;

Canonical SMILES

CCNCC1=CC=CC=C1

N-Ethylbenzylamine is an organic compound with the molecular formula C₉H₁₃N. It appears as a clear, colorless to slightly yellow liquid and is characterized by its amine functional group. This compound is a secondary amine, where the nitrogen atom is bonded to an ethyl group and a benzyl group. Due to its structure, N-Ethylbenzylamine exhibits significant reactivity, making it a valuable intermediate in various chemical syntheses and applications in pharmaceuticals and agrochemicals .

Synthesis and Derivatization:

N-Ethylbenzylamine, also known as N-phenethyl ethylamine, is a simple organic molecule with the formula C₉H₁₃N. While not possessing significant biological activity itself, it finds limited application in scientific research as a building block for the synthesis of more complex molecules. Studies have utilized N-Ethylbenzylamine for:

  • Demonstrating the reactivity of other compounds

    One study employed N-Ethylbenzylamine to showcase the reactivity of NDTE (2,5-dihydroxyphenylacetic acid, 2,5-bis-tetrahydropyranyl ether p-nitrophenyl ester) and HLTE (homogentisic gamma-lactone tetrahydropyranyl ether) [].

  • Preparation of derivatives

    Another study utilized N-Ethylbenzylamine in the preparation of a 2-[(N-Benzyl, N-ethyl)amino]derivative, starting from 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one [].

It's important to note that these are isolated examples, and N-Ethylbenzylamine is not widely used in scientific research due to the availability of more readily available and versatile starting materials.

Additional Considerations:

  • Safety: N-Ethylbenzylamine is considered an air-sensitive compound, meaning it readily reacts with oxygen in the air. This necessitates special handling and storage precautions in a research laboratory [].
  • Limited information: Due to its limited use in research, information on N-Ethylbenzylamine's specific properties and applications is relatively scarce.
Typical of secondary amines:

  • Oxidation: When treated with sodium hypochlorite (NaOCl), N-Ethylbenzylamine can yield ethylamine as a primary product. This reaction demonstrates the compound's potential for forming simpler amines through oxidation processes .
  • Alkylation: It can undergo alkylation reactions, where the nitrogen atom can be further substituted by other alkyl groups, leading to more complex amine derivatives .
  • Acetylation: In the presence of acetic acid, N-Ethylbenzylamine can be acetylated to form N-acetylbenzylamine, showcasing its reactivity towards acylating agents .

N-Ethylbenzylamine exhibits notable biological activities. Studies have indicated that it possesses antibacterial properties and may act against multi-drug resistant strains of bacteria. Its derivatives have been screened for antitumor activities as well, suggesting potential applications in cancer treatment . The compound's ability to interact with biological systems makes it a subject of interest in medicinal chemistry.

Several methods exist for synthesizing N-Ethylbenzylamine:

  • Direct Alkylation: N-Ethylbenzylamine can be synthesized through the alkylation of benzylamine using ethylene bromide or ethylene iodide in the presence of a base such as sodium hydroxide .
  • Photocatalytic Reaction: A novel method involves photocatalytic ethylation of benzylamine using titanium dioxide as a catalyst under irradiation conditions, which allows for mild reaction conditions and high selectivity .
  • Acid-Catalyzed Pressure Synthesis: Another approach involves reacting benzylamine with ethanol under acidic conditions at elevated pressure, leading to the formation of N-Ethylbenzylamine .

N-Ethylbenzylamine finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its reactivity and ability to form more complex structures.
  • Agrochemicals: The compound is also utilized in the production of agrochemicals, contributing to the development of pesticides and herbicides.
  • Chemical Industry: It acts as a building block for synthesizing various organic compounds used in different industrial applications .

Studies on N-Ethylbenzylamine have focused on its interaction with biological systems and other chemical compounds:

  • Antibacterial Activity: Research indicates that N-Ethylbenzylamine and its derivatives exhibit significant antibacterial effects against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Complex Formation: The compound has been shown to form complexes with metal ions, which enhances its biological activity and stability in various environments .

N-Ethylbenzylamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
BenzylamineC₇H₈NPrimary amine; less sterically hindered
N-MethylbenzylamineC₈H₁₁NContains a methyl group instead of an ethyl group
N-PropylbenzylamineC₁₀H₁₃NFeatures a propyl group; larger steric hindrance
N-PhenethylamineC₉H₁₃NContains a phenethyl group; different reactivity profile

N-Ethylbenzylamine is unique due to its specific combination of ethylene and benzene moieties, allowing for distinct reactivity patterns not found in simpler or more branched analogs.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.8

Boiling Point

194.0 °C

LogP

1.82 (LogP)

Appearance

Liquid

UNII

MM8324KE8V

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

14321-27-8

Wikipedia

N-ethylbenzylamine

General Manufacturing Information

Benzenemethanamine, N-ethyl-: ACTIVE

Dates

Modify: 2023-08-15

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